3-(2-nitrophenyl)-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one
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Overview
Description
3-(2-Nitrophenyl)-2-{[(3Z)-2-Oxo-2,3-Dihydro-1H-Indol-3-Ylidene]Methyl}-3,4-Dihydroquinazolin-4-One: is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a nitrophenyl group, an indole moiety, and a quinazolinone core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nitrophenyl)-2-{[(3Z)-2-Oxo-2,3-Dihydro-1H-Indol-3-Ylidene]Methyl}-3,4-Dihydroquinazolin-4-One typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through nitration of an aromatic compound using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under high-temperature conditions.
Coupling Reactions: The final step involves coupling the indole moiety with the quinazolinone core through a condensation reaction, often facilitated by a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and quinazolinone moieties, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrophenyl group, where nucleophiles such as amines or thiols can replace the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the indole and quinazolinone moieties.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Substituted derivatives with various functional groups replacing the nitro group.
Scientific Research Applications
Chemistry: : The compound is used as a building block in organic synthesis for the development of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in synthetic chemistry.
Biology: : In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: : The compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry: : In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatile reactivity allows for the production of a wide range of industrial products.
Mechanism of Action
The mechanism of action of 3-(2-Nitrophenyl)-2-{[(3Z)-2-Oxo-2,3-Dihydro-1H-Indol-3-Ylidene]Methyl}-3,4-Dihydroquinazolin-4-One involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival pathways.
Comparison with Similar Compounds
Similar Compounds
3-(2-Nitrophenyl)-2-{[(3Z)-2-Oxo-2,3-Dihydro-1H-Indol-3-Ylidene]Methyl}-3,4-Dihydroquinazolin-4-One: shares structural similarities with other quinazolinone derivatives, such as:
Uniqueness
- The presence of both the nitrophenyl and indole moieties in the same molecule distinguishes it from other quinazolinone derivatives. This unique combination of functional groups contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C23H14N4O4 |
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Molecular Weight |
410.4 g/mol |
IUPAC Name |
3-(2-nitrophenyl)-2-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one |
InChI |
InChI=1S/C23H14N4O4/c28-22-16(14-7-1-3-9-17(14)25-22)13-21-24-18-10-4-2-8-15(18)23(29)26(21)19-11-5-6-12-20(19)27(30)31/h1-13H,(H,25,28)/b16-13- |
InChI Key |
QEWPLKIICNLJES-SSZFMOIBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5[N+](=O)[O-])/C(=O)N2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5[N+](=O)[O-])C(=O)N2 |
Origin of Product |
United States |
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